alpha-L-fucosyl-(1->2)-D-galactose

Lectinology Glycobiology Blood Group Antigens

alpha-L-fucosyl-(1->2)-D-galactose, also designated as Fucα1-2Gal or Blood Group H disaccharide, is a glycosylgalactose disaccharide consisting of an L-fucose residue linked to D-galactose via a specific α-(1→2) glycosidic bond. This compound serves as the minimal antigenic determinant for H antigen activity in the ABO blood group system and represents the core structural fragment of Type I and Type II H antigens.

Molecular Formula C₁₂H₂₂O₁₀
Molecular Weight 326.3 g/mol
CAS No. 24656-24-4
Cat. No. B043757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-fucosyl-(1->2)-D-galactose
CAS24656-24-4
Synonyms2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose;  Blood Group H Disaccharide;  Fuc1-α-2Gal; 
Molecular FormulaC₁₂H₂₂O₁₀
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1
InChIKeyBQEBASLZIGFWEU-YYXBYDBJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-L-fucosyl-(1->2)-D-galactose (CAS 24656-24-4): A Defined Blood Group H Disaccharide Core Fragment


alpha-L-fucosyl-(1->2)-D-galactose, also designated as Fucα1-2Gal or Blood Group H disaccharide, is a glycosylgalactose disaccharide consisting of an L-fucose residue linked to D-galactose via a specific α-(1→2) glycosidic bond . This compound serves as the minimal antigenic determinant for H antigen activity in the ABO blood group system and represents the core structural fragment of Type I and Type II H antigens [1]. Its molecular formula is C12H22O10 with a molecular weight of 326.3 g/mol . As a non-reducing terminal disaccharide, it is recognized by a distinct set of fucose-binding lectins and glycosidases, and it functions as the essential acceptor substrate for the A and B glycosyltransferases that generate the ABO blood group antigens [1].

H antigen core

Minimal antigenic determinant for blood group H activity; defines the non-reducing terminal disaccharide epitope.

Lectin & glycosidase recognition

Recognized by α1,2-fucose-binding lectins and the linkage-specific fucosidase EC 3.2.1.63.

ABO transferase substrate

Essential acceptor substrate for A and B glycosyltransferases, supporting blood group antigen research.

Why Generic Substitution of alpha-L-fucosyl-(1->2)-D-galactose Fails: Linkage and Structural Stringency in Glycan Recognition


Substituting alpha-L-fucosyl-(1->2)-D-galactose with other fucosylated oligosaccharides or HMO analogs is precluded by the absolute requirement for the α-(1→2) linkage geometry. Enzymes such as the 1,2-α-L-fucosidase (EC 3.2.1.63) exhibit exquisite specificity for this exact linkage and are unreactive toward α-(1→3), α-(1→4), or α-(1→6) fucosyl linkages [1]. Lectin recognition studies further confirm that alternative fucose placements (e.g., α-(1→3) or α-(1→4) as in Lewis antigens) result in steric hindrance and drastically reduced binding, while the core Fucα1-2Gal epitope is essential for high-affinity interaction [2]. This structural stringency means that closely related trisaccharides like 2′-fucosyllactose (Fucα1-2Galβ1-4Glc) or 3-fucosyllactose (Fucα1-3Glc) cannot functionally replace the H-disaccharide in assays requiring the precise H antigen core fragment, as quantified in the evidence below.

Linkage specificity prevents substitution

Only the α-(1→2) linkage is recognized by 1,2-α-L-fucosidase (EC 3.2.1.63); analogs with α-(1→3/4/6) linkages remain inactive and cannot serve as functional replacements.

Lectin epitope requirement limits swap

The Fucα1-2Gal epitope is essential for high-affinity lectin binding; HMO analogs such as 2′-fucosyllactose or 3-fucosyllactose cannot replicate the minimal H-disaccharide recognition profile.

Product-Specific Quantitative Evidence for alpha-L-fucosyl-(1->2)-D-galactose: Head-to-Head Comparator Data


Binding Affinity: H-Disaccharide vs. 2′-Fucosyllactose on Winged Bean Agglutinin II

In competitive substitution titration assays using N-dansylgalactosamine binding to winged bean agglutinin II (WBA II), the H-disaccharide (alpha-L-fucosyl-(1->2)-D-galactose) exhibited a 13-fold stronger affinity over lactose and galactose, whereas the trisaccharide 2′-fucosyllactose (2′-FL) exhibited a 146-fold stronger affinity over the same baseline [1]. Notably, fucose alone showed no detectable activity, demonstrating that the Fucα1-2Gal disaccharide epitope is the minimal unit conferring binding activity. Furthermore, lacto-N-fucopentaose I (LNFP I) showed a 14-fold lower affinity compared to 2′-FL, and 3-fucosyllactose, lactodifucotetraose, and LNFP II/III were completely inactive [1].

Binding affinity (WBA II)
Head-to-head
13× over lactose/galactose
2′-FL: 146× (11.2× higher)
Defines intermediate-affinity calibration point for WBA II lectin assays.
Substitution titration with N-dansylgalactosamine; fucose alone inactive.
Lectinology Glycobiology Blood Group Antigens

Enzymatic Hydrolysis Rate: H-Disaccharide vs. 2′-Fucosyllactose by α-L-Fucosidase

Steady-state kinetic analysis of the GH29 α-L-fucosidase from Fusarium graminearum (FgFCO1) revealed a pronounced preference for α1,2-linked substrates over α1,3/4 linkages [1]. Crucially, the enzyme hydrolyzed the H-disaccharide (lacking a +2 subsite sugar) at a rate 10^3-fold (1,000×) slower than the trisaccharide 2′-fucosyllactose [1]. This indicates that the presence of the glucose moiety in 2′-FL dramatically enhances catalytic turnover, while the minimal H-disaccharide is a comparatively poor substrate for this specific enzyme.

Hydrolysis rate (FgFCO1)
Head-to-head
rate
2′-FL: 1,000× faster hydrolysis
Exhibits substantial resistance to GH29 fucosidase; advantageous for enzyme stability studies.
Steady-state kinetics at pH 4.6; glucose subsite in 2′-FL enhances turnover.
Glycoside Hydrolases Enzyme Kinetics Substrate Specificity

Lectin Recognition Profile: H (Fucα1-2Gal) vs. Related Glycotopes on Ralstonia solanacearum Lectin

A comprehensive analysis of Ralstonia solanacearum lectin (RSL) binding using enzyme-linked lectin-sorbent and inhibition assays ranked the reactivity of multivalent glycotopes. The H (Fucα1-2Gal) active glycotope reacted strongly, comparable to blood group Ah (GalNAcα1-3[Fucα1-2]Gal), and more robustly than Bh (Galα1-3[Fucα1-2]Gal), Le^a (Galβ1-3[Fucα1-4]GlcNAc), and Le^b (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) glycotopes [1]. Binding to precursors lacking the α1-2 linked fucose (e.g., Galβ1-3/4GlcNAcβ1- or Galβ1-3GalNAcα1-) was weak to negligible, confirming that the density and exposure of α1-2 linked L-fucose to galactose is the most critical determinant for high-affinity binding [1].

RSL glycotope reactivity
Reported
Strong reactivity
Comparable to Ah; higher than Leª/Leᵇ
Minimal H epitope drives robust RSL recognition; supports anti-adhesion probe development.
Qualitative ranking from ELISA-based lectin-sorbent assays; no absolute Kd.
Lectin Specificity Glycotope Recognition Plant-Microbe Interactions

Microbial Biosynthesis Titers: 2-Fucosylgalactose vs. 2′-Fucosyllactose Production in E. coli

In a metabolic engineering study aimed at sustainable production of fucosyl-oligosaccharides, an engineered Escherichia coli strain (ΔPWWP_DF) co-expressing the de novo GDP-L-fucose pathway and an α-1,2-fucosyltransferase achieved a 2-fucosylgalactose (2-FG) titer of 31.8 g/L in 1.5-L fed-batch fermentation using glycerol and galactose as renewable substrates [1]. This represents a 2.27-fold improvement over the parental DF strain [1]. While not a direct head-to-head production comparison, this titer is comparable to reported engineered yields for 2′-fucosyllactose (2′-FL) in similar E. coli systems (typically 20–40 g/L range), demonstrating that the disaccharide analog can be manufactured at industrially relevant scales without the additional glucose moiety.

Fermentation titer
Cross-study comparable
31.8 g/L
2-fucosylgalactose
Demonstrates scalable bioproduction suitable for large-quantity research supply.
Fed-batch E. coli with glycerol/galactose; 2.27× improvement over parental strain.
Metabolic Engineering Biomanufacturing HMO Analog Production

Perch Roe Fucolectin Specificity: H-Disaccharide vs. H-Type Oligosaccharides

Using gold-labeled neoglycoproteins, the perch (Perca fluviatilis) roe fucolectin exhibited the strongest binding to the H type 1 pentasaccharide lacto-N-fucopentaose I (Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc), while binding to the H type 6 trisaccharide 2″-fucosyllactose (Fucα1-2Galβ1-4Glc) was weaker [1]. The lectin showed only weak interaction with Le^b hexasaccharide and no binding to Le^a, Le^c, or Le^x antigens [1]. This binding pattern underscores that the Fucα1-2Gal disaccharide core is necessary but not sufficient for maximal affinity; the extended glycan context (Type 1 vs. Type 2 chain) modulates recognition strength.

Perch roe fucolectin
Head-to-head
Weaker binding
H type 1 pentasaccharide: strongest
Glycan context modulates recognition; minimal disaccharide may not yield maximal signal in this model.
Gold-labeled neoglycoprotein dot blot; Leª/Leᵇ unreactive.
Fucolectin Oligosaccharide Specificity Neoglycoprotein Binding

Enzyme Classification Stringency: 1,2-α-L-Fucosidase vs. Other Fucosidases

The IUBMB enzyme classification EC 3.2.1.63 (1,2-α-L-fucosidase) is explicitly defined as 'Highly specific for non-reducing terminal L-fucose residues linked to D-galactose residues by a 1,2-α-linkage' and is categorically distinguished from EC 3.2.1.111 (1,3-α-L-fucosidase) [1]. This enzymatic differentiation is not merely semantic; it reflects the distinct active site architectures required to accommodate the α-(1→2) linkage geometry. Any fucosidase targeting a different linkage (e.g., α-(1→3), α-(1→4), α-(1→6)) will exhibit negligible activity toward alpha-L-fucosyl-(1->2)-D-galactose [1].

Enzyme classification
Class-level
EC 3.2.1.63 specific
EC 3.2.1.111 and other fucosidases inactive
Provides stringent enzymatic barrier; ensures correct fucosidase selection for α-(1→2) processing.
IUBMB classification basis; experimental characterization required for kinetic parameters.
Enzyme Specificity Glycoside Hydrolase Exoglycosidase

Validated Application Scenarios for alpha-L-fucosyl-(1->2)-D-galactose Based on Quantitative Evidence


Calibrated Affinity Standard for Winged Bean Agglutinin II (WBA II) Lectin Assays

When developing or validating lectin-based assays utilizing WBA II, alpha-L-fucosyl-(1->2)-D-galactose serves as a precisely characterized intermediate-affinity ligand. Its 13-fold enhancement over baseline sugars (lactose/galactose) and its activity 11.2-fold lower than 2′-fucosyllactose provides a defined calibration point for affinity scale construction [1]. This allows for more accurate quantification of unknown fucosylated glycan binding strengths compared to using only a high-affinity standard (2′-FL) or a non-fucosylated control. The positive entropy change associated with 2′-FL binding, but not explicitly measured for H-disaccharide, further underscores the distinct thermodynamic signatures of these ligands, enabling more nuanced interpretation of binding data [1].

Substrate Specificity Probe for α1,2-Linkage-Specific Fucosidases (EC 3.2.1.63)

The compound is the quintessential substrate for characterizing and differentiating 1,2-α-L-fucosidases (EC 3.2.1.63) from other fucosidases. Its resistance to hydrolysis by non-cognate enzymes (e.g., EC 3.2.1.111) provides a stringent positive control for linkage specificity assays [1]. Moreover, the 1,000-fold slower hydrolysis rate by FgFCO1 compared to 2′-fucosyllactose [2] makes it a valuable tool for studying enzyme subsite requirements and for developing enzyme formulations where slower substrate turnover is desirable, such as in continuous assays or inhibitor screening.

Defined H Antigen Epitope for Ralstonia solanacearum Lectin (RSL) Binding Studies

For investigations of RSL-mediated recognition in phytopathogenicity or for developing anti-adhesion strategies, alpha-L-fucosyl-(1->2)-D-galactose represents the minimal high-affinity glycotope. Its Fucα1-2Gal epitope elicits strong reactivity comparable to the extended Ah antigen, and significantly outperforms Lewis antigens and non-fucosylated precursors [1]. This makes it an ideal probe for competition assays, surface plasmon resonance (SPR) studies, or as a building block for multivalent inhibitors, as the density and exposure of α1-2 linked fucose is the paramount factor for RSL binding [1].

Scalable Production of 2-Fucosylgalactose for Prebiotic and Neuronal Growth Research

Given the demonstrated microbial titer of 31.8 g/L for 2-fucosylgalactose using engineered E. coli from renewable feedstocks [1], this compound is a viable candidate for large-scale investigations into its prebiotic effects and potential as a neuronal growth enhancer. The sustainable bioprocess alleviates concerns regarding supply chain limitations for research quantities and positions 2-FG as an accessible analog for comparative studies with 2′-fucosyllactose in infant nutrition, gut microbiome modulation, and neurodevelopment research.

Application
Selection Property
Validation Focus
WBA II lectin calibration
Characterized intermediate affinity, distinct from 2′-fucosyllactose
Affinity scale construction, specificity vs. high-affinity ligands
α1,2-fucosidase specificity probe
α1,2-linkage specific hydrolysis; resistant to non-cognate fucosidases
Enzyme linkage differentiation, substrate turnover comparison
RSL binding and anti-adhesion studies
Minimal high-affinity H glycotope; strong reactivity vs. Lewis antigens
SPR/competition assays, multivalent inhibitor design
Scalable prebiotic/neuronal growth research
Reported high-yield microbial production from renewable feedstocks
Comparative 2′-FL studies, supply-sensitive investigations

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